Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate
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Overview
Description
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a biochemical compound with the molecular formula C14H23NO5. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate involves multiple steps, typically starting with the preparation of the pyrroline ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate
- Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyacetate
Uniqueness
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Properties
IUPAC Name |
ethoxycarbonyl 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-7-19-12(18)20-11(17)10-8-13(3,4)15(9(2)16)14(10,5)6/h8H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKXLZHMWOKTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)C(=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661950 |
Source
|
Record name | 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-09-3 |
Source
|
Record name | 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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